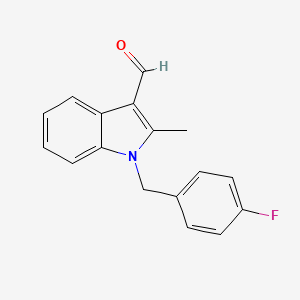

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBROSICYDAPWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341477 | |

| Record name | 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332922-15-3 | |

| Record name | 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formylation via Vilsmeier-Haack Reaction

The key step to introduce the aldehyde group at the 3-position of the indole ring is the Vilsmeier-Haack reaction, which involves the in situ generation of a Vilsmeier reagent from phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).

- Prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0–5 °C with stirring for 30–40 minutes.

- Add 2-methylindole (or substituted 2-methylaniline precursors) dropwise to the Vilsmeier reagent at 0–5 °C.

- Stir the mixture at room temperature for 1–2 hours, then reflux at 80–90 °C for 5–8 hours.

- After completion, cool the reaction, quench with saturated sodium carbonate solution to adjust pH to 8–9, precipitate the product, filter, dry, and recrystallize.

| Parameter | Value/Range |

|---|---|

| Solvent | Anhydrous DMF |

| POCl₃ : DMF volume ratio | 1 : 5 |

| Molar ratio (2-methylindole : Vilsmeier reagent) | 1 : 10–40 |

| Reaction temperature | 0–5 °C (addition), 80–90 °C (reflux) |

| Reaction time | 5–8 hours (reflux) |

This method yields 3-formyl-2-methylindole intermediates with high regioselectivity and purity.

N-Benzylation with 4-Fluorobenzyl Bromide

The introduction of the 4-fluorobenzyl group onto the indole nitrogen is achieved by nucleophilic substitution:

- Deprotonate the indole nitrogen using sodium hydride (NaH) in anhydrous DMF at 0 °C.

- Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise.

- Stir the reaction mixture at 60 °C for approximately 2 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench, extract, and purify by flash column chromatography using petroleum ether/ethyl acetate gradients.

| Parameter | Value/Range |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C (deprotonation), 60 °C (alkylation) |

| Reaction time | 2 hours |

| Equivalents of 4-fluorobenzyl bromide | 1.2 equiv |

This step yields the target compound with >95% purity after chromatographic purification.

Purification and Characterization

- Purification is typically performed by flash column chromatography using a gradient of petroleum ether and ethyl acetate.

- Purity is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Key spectroscopic features include aldehyde proton signals at δ ~9.8–10.2 ppm (¹H NMR), aromatic protons of the 4-fluorobenzyl group at δ 7.2–7.4 ppm, and a characteristic ¹⁹F NMR singlet at δ ~-122 ppm.

Alternative Synthetic Routes and Related Compounds

While the above method is the most direct for 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde, related indole derivatives such as 1-(4-fluorobenzyl)-1H-indole-2,3-dione have been synthesized via alkylation of isatin with 4-fluorobenzyl bromide under basic conditions (NaH in DMF), followed by purification. This demonstrates the versatility of the 4-fluorobenzyl bromide alkylation step in indole chemistry.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The molar ratio of 2-methylindole to Vilsmeier reagent is critical; ratios between 1:10 and 1:40 optimize yield and minimize side reactions.

- Reaction temperature control during formylation (0–5 °C for addition, 80–90 °C for reflux) ensures selective aldehyde formation without over-chlorination or polymerization.

- N-Benzylation requires careful control of base equivalents and temperature to avoid over-alkylation or decomposition.

- Purity assessment by NMR and HPLC is essential to detect regioisomers or unreacted starting materials.

- Alternative solvents or bases may be explored for scale-up or improved environmental profiles, but DMF and NaH remain standard for laboratory synthesis.

Analyse Chemischer Reaktionen

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.

Material Science: It can be used in the synthesis of organic materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these targets, while the indole core can contribute to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Functional Group Impact

- Aldehyde vs. Carboxylic Acid/Methanol: The aldehyde group in the target compound enables nucleophilic additions (e.g., forming Schiff bases), whereas carboxylic acid derivatives (e.g., 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carboxylic acid) exhibit higher polarity and reduced membrane permeability . Methanol analogs (e.g., 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-methanol) are less reactive but more stable in physiological conditions .

- Methyl Group at 2-Position: The 2-methyl substituent in the target compound increases steric hindrance, improving selectivity for kinase inhibitors compared to non-methylated analogs .

Halogen Substitution Effects

- Fluorine vs. Chlorine : Fluorine enhances electronegativity and bioavailability, while chlorine in analogs (e.g., 6-chloro derivative) improves antimicrobial potency due to increased electrophilicity .

- Positional Isomerism : 1-(2-Chloro-4-fluorobenzyl)-1H-indole-3-carbaldehyde shows stronger halogen bonding with viral proteases compared to the para-fluorinated parent compound .

Biologische Aktivität

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the indole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FNO, with a molecular weight of 267.30 g/mol. The presence of the fluorobenzyl group and the methyl group at specific positions contributes to its unique properties and potential biological activities.

The mechanism of action for this compound involves its interaction with various biological targets. It may act as an inhibitor of specific enzymes or modulate receptor activity. The fluorobenzyl group can enhance binding affinity and selectivity for these targets, while the indole core contributes to its overall biological activity .

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown broad-spectrum antibacterial effects against multidrug-resistant strains, including Acinetobacter baumannii and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | A. baumannii | <100 μg/ml |

| Compound B | K. pneumoniae | <100 μg/ml |

| Compound C | E. coli | <100 μg/ml |

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. Studies have shown that compounds related to this compound can inhibit cancer cell proliferation by targeting microtubule dynamics or specific oncogenic pathways. This makes them potential candidates for drug development in oncology .

Case Studies

Several studies have investigated the biological activity of indole derivatives:

- Antibacterial Screening : A study evaluated a series of indole-based compounds against various bacterial strains, revealing that several exhibited potent antibacterial activity with MIC values below 100 μg/ml against resistant strains .

- Anticancer Evaluation : Another research focused on the synthesis and evaluation of indole derivatives as microtubule inhibitors, demonstrating significant cytotoxic effects on cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde, and how can purity be ensured?

Methodological Answer: A three-step synthesis is commonly employed:

Indole formylation : React 2-methyl-1H-indole with POCl₃/DMF (Vilsmeier-Haack reaction) to introduce the aldehyde group at the 3-position.

N-Benzylation : Use NaH in DMF to deprotonate the indole nitrogen, followed by alkylation with 4-fluorobenzyl bromide (1.2 equiv, 60°C, 2 h).

Purification : Flash column chromatography (petroleum ether/ethyl acetate gradient) achieves >95% purity.

Key considerations : Monitor reaction progress via TLC, and confirm purity using HPLC or NMR. Contaminants like unreacted starting materials or regioisomers may require iterative solvent gradients .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Dissolve in DMSO-d₆ or CDCl₃. Key signals include:

- Aldehyde proton: δ ~9.8–10.2 ppm (singlet).

- 4-Fluorobenzyl aromatic protons: δ 7.2–7.4 ppm (doublets, ≈ 8.5 Hz).

- Indole C3 aldehyde carbon: δ ~190 ppm .

- ¹⁹F NMR : A singlet at δ ~-122 ppm confirms the para-fluorine environment .

- HRMS : Use ESI+ mode; expect [M+H]⁺ ≈ 282.10 (C₁₈H₁₅FNO).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:

- Solvent polarity : Aldehyde proton shifts vary between DMSO-d₆ (δ 10.1) and CDCl₃ (δ 9.9).

- Tautomerism : Check for enol-aldehyde equilibrium via variable-temperature NMR.

- Crystallographic validation : Compare NMR data with X-ray structures (e.g., bond lengths in the aldehyde group) to confirm assignments .

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Methodological Answer:

- Crystal packing : The 4-fluorobenzyl group may induce steric hindrance, requiring slow evaporation from DCM/hexane.

- Weak hydrogen bonding : The indole N-H often forms non-classical C–H···π or π–π interactions (e.g., chains along the [001] axis), complicating space group determination (e.g., monoclinic P2₁/n) .

- Data collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refinement with SHELXL achieves R-factors <0.05 .

Q. How can computational modeling predict the compound’s bioactivity against enzyme targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The aldehyde group may coordinate Mg²⁺ in the active site.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .

- QSAR : Correlate substituent effects (e.g., fluorine position) with inhibitory IC₅₀ values using CoMFA .

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Replace the 4-fluorobenzyl group with chloro-/methoxy-analogs to probe electronic effects.

- Bioisosteres : Substitute the aldehyde with a nitrile or hydroxamic acid to enhance metabolic stability.

- In vitro testing : Screen derivatives for antimicrobial activity (MIC against S. aureus) or enzyme inhibition (e.g., COX-2 IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.